3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde
Description
3-Chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring a chlorine atom at the 3-position, a methoxy group at the 5-position, and a 2-fluorobenzyloxy substituent at the 4-position. This compound is structurally characterized by its aromatic aldehyde core, which is functionalized with halogen and alkoxy groups.
The molecular formula is C₁₅H₁₂ClFO₃, with a calculated molar mass of 294.70 g/mol. Key physicochemical properties can be inferred from analogs:
- Polarity: Moderate, due to the aldehyde and ether oxygen atoms.
- Lipophilicity: Enhanced by halogen (Cl, F) and alkoxy substituents.
- Reactivity: The aldehyde group is susceptible to nucleophilic addition, while halogen substituents may participate in cross-coupling reactions.
Properties
IUPAC Name |
3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-19-14-7-10(8-18)6-12(16)15(14)20-9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUHCEVLDDSFKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde can be achieved through several methods. One common method involves the reaction of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: 3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzoic acid.
Reduction: 3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl alcohol.
Substitution: 3-amino-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde.
Scientific Research Applications
3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The presence of the chloro and fluorobenzyl groups enhances its reactivity and specificity towards certain biological targets .
Comparison with Similar Compounds
Structural Analog Overview
The compound is compared to four structurally related analogs (Table 1), highlighting substituent variations and their implications.
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
Halogen Substitution (Cl vs. Br)
- Lipophilicity : Bromine increases lipophilicity (logP), enhancing membrane permeability but possibly reducing solubility .
Fluorine Position on Benzyl Group (2-F vs. 3-F)
- Steric and Electronic Effects : The 2-fluorobenzyl group introduces ortho steric hindrance, which may impede interactions with planar biological targets. In contrast, the 3-fluorobenzyl group offers less steric disruption but modifies electronic distribution .
Alkoxy Group Variations (Methoxy vs. Ethoxy)
- Solubility : Ethoxy’s increased hydrophobicity may reduce aqueous solubility compared to methoxy.
Benzyloxy Substitutions (Dichloro vs. Monofluoro)
- The dichlorobenzyloxy group in the analog from significantly enhances molar mass and lipophilicity, which could improve binding to hydrophobic protein pockets but complicate synthetic purification .
Biological Activity
3-Chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde is an organic compound with the molecular formula C15H12ClFO3. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features, including a chloro group, a methoxy group, and a fluorobenzyl moiety, contribute to its reactivity and biological interactions.
- Molecular Formula : C15H12ClFO3
- Molecular Weight : 294.71 g/mol
- Functional Groups : Aldehyde, methoxy, chloro, and ether
The biological activity of 3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde is primarily attributed to its ability to interact with various biological targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modulation of their activities. The presence of the chloro and fluorobenzyl groups enhances its reactivity towards these targets, making it a subject of interest for drug development.
Antimicrobial Activity
Research indicates that compounds similar to 3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing similar functional groups can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Properties
There is growing evidence that this compound may possess anticancer activity. A structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity against cancer cell lines. For example, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3-Chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde | TBD | TBD |
| Similar Compound A | 1.61 ± 1.92 | Jurkat (B-cell) |
| Similar Compound B | 1.98 ± 1.22 | A-431 (skin cancer) |
Case Studies
- Anticancer Activity in Cell Lines : In a study evaluating various phenolic compounds, derivatives similar to 3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde showed promising results against human glioblastoma U251 cells and melanoma WM793 cells. These studies utilized molecular dynamics simulations to elucidate interactions with target proteins, revealing significant binding affinity through hydrophobic interactions.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of structurally related compounds demonstrated effective inhibition of biofilm formation in E. coli. The modification of phenolic structures significantly improved their bioactivity, suggesting that similar modifications could enhance the efficacy of 3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
